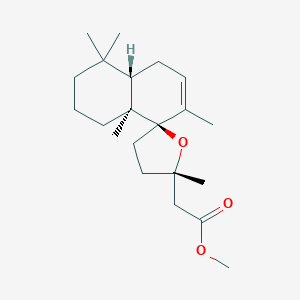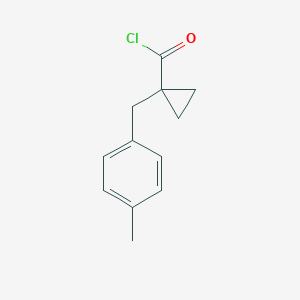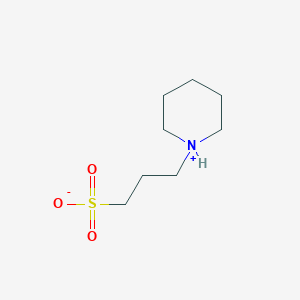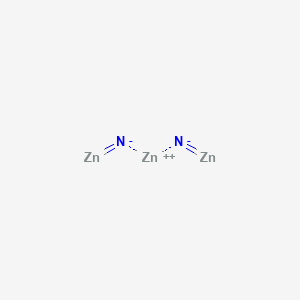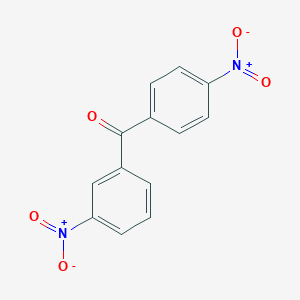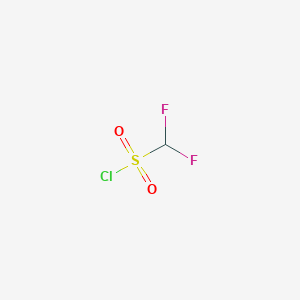
Chlorure de difluorométhanesulfonyle
Vue d'ensemble
Description
Synthesis Analysis
Difluoromethanesulfonyl chloride can be synthesized through several methods, with one common approach involving the reaction of chlorosulfonic acid with difluoromethane under controlled conditions. This process requires careful handling due to the reactivity of the reagents involved.
Molecular Structure Analysis
The molecular structure of difluoromethanesulfonyl chloride features a central sulfur atom bonded to two fluorine atoms, a chlorine atom, and a methylene group, resulting in a highly polar molecule. This polarity is crucial for its reactivity and the ability to interact with various organic substrates.
Chemical Reactions and Properties
Difluoromethanesulfonyl chloride is known for its reactivity towards a wide range of organic compounds. It can act as a sulfonylating agent, introducing the difluoromethanesulfonyl group into organic molecules. This reactivity makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Physical Properties Analysis
This compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point that reflects its volatility. It is soluble in organic solvents but reacts with water, releasing hydrochloric acid and sulfur dioxide, indicating its reactive nature.
Chemical Properties Analysis
Difluoromethanesulfonyl chloride exhibits typical chemical properties of sulfonyl chlorides, such as electrophilicity, which allows it to react with nucleophiles. Its chemical stability is influenced by the presence of fluorine atoms, which confer resistance to hydrolysis and enhance its reactivity towards nucleophilic substitution reactions.
For detailed insights into the chemical properties, synthesis methods, and applications of difluoromethanesulfonyl chloride, the following references provide a comprehensive overview:
- H. Guyon, Hélène Chachignon, D. Cahard (2017) discuss the use of CF3SO2Cl for trifluoromethylation and other related reactions in organic synthesis (Guyon, Chachignon, & Cahard, 2017).
- A. Haas et al. (1996) provide insights into the molecular structures of related sulfur-nitrogen compounds, shedding light on the structural aspects of difluoromethanesulfonyl derivatives (Haas et al., 1996).
- F. Shue and T. Yen (1982) explore the identification of functional groups using trifluoromethanesulfonyl chloride, demonstrating its utility in spectroscopic analysis (Shue & Yen, 1982).
Applications De Recherche Scientifique
Difluorométhylthiolation directe sans métal de transition
Le chlorure de difluorométhanesulfonyle a été utilisé dans la difluorométhylthiolation directe sans métal de transition d'aromatiques riches en électrons . Cette méthode a été développée pour la réaction de this compound catalysée par la phosphine de dérivés d'indole et d'autres aromatiques riches en électrons, y compris les pyrroles, les pyrazolones, l'indolizine et le 1,3,5-triméthoxybenzène . L'additif n-Bu4NI a été démontré pour faciliter cette réaction .
Synthèse de composés difluorométhylthiolés
Le this compound est un réactif clé dans la synthèse de composés difluorométhylthiolés . Ces composés présentent un intérêt en chimie médicinale en raison de leurs activités biologiques uniques .
Science des matériaux
En science des matériaux, le this compound est utilisé dans la synthèse de divers matériaux . Ses propriétés uniques en font un réactif précieux dans le développement de nouveaux matériaux .
Synthèse chimique
Le this compound est utilisé dans un large éventail de synthèses chimiques . Il est particulièrement utile dans les réactions qui nécessitent un groupe difluorométhanesulfonyle .
Chromatographie
En chromatographie, le this compound est utilisé comme réactif dans la préparation de phases stationnaires <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200
Safety and Hazards
Mécanisme D'action
Target of Action
Difluoromethanesulfonyl chloride is a chemical compound with the molecular formula CHClF2O2S . It is primarily used as a reagent in various chemical reactions
Result of Action
The results of Difluoromethanesulfonyl chloride’s action are highly dependent on the specific chemical reaction in which it is used. As a reagent, it facilitates the formation of new chemical bonds, leading to the creation of new chemical compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Difluoromethanesulfonyl chloride are not fully understood due to the lack of comprehensive studies. It is known to be a highly reactive compound, which suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and are likely to involve the formation of covalent bonds due to the reactivity of the sulfonyl chloride group .
Molecular Mechanism
The molecular mechanism of action of Difluoromethanesulfonyl chloride is not well-studied. It is likely to exert its effects at the molecular level through covalent modification of biomolecules, potentially leading to changes in their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .
Propriétés
IUPAC Name |
difluoromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLKKNUGGVARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164732 | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1512-30-7 | |
| Record name | 1,1-Difluoromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the applications of difluoromethanesulfonyl chloride in chemical synthesis?
A1: Difluoromethanesulfonyl chloride (CHF2SO2Cl) serves as a valuable reagent for introducing the difluoromethanesulfonyl (CHF2SO2-) group into organic molecules. [] Specifically, it facilitates the difluoromethylthiolation of thiols, a reaction crucial for modifying the properties and biological activity of organic compounds. [] This transition-metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness. []
Q2: What structural information is available for difluoromethanesulfonyl chloride and related compounds?
A2: Research has explored the gas phase structures and conformations of several sulfonyl halides, including difluoromethanesulfonyl chloride (CHF2SO2Cl). [] This research utilized techniques like gas electron diffraction and vibrational spectroscopy to determine molecular parameters and conformational preferences. [] While the specific details for difluoromethanesulfonyl chloride weren't explicitly provided in the abstract, understanding the structural characteristics of related compounds contributes to a broader understanding of their reactivity and potential applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







